3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-fluoroaniline with a suitable nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The imidazole moiety can engage in coupling reactions with various electrophiles, expanding the compound’s chemical diversity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole or imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Materials Science: The stability and electronic properties of the oxadiazole ring make this compound suitable for use in organic electronics and photonics.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole: Lacks the imidazole moiety, which may affect its biological activity and chemical reactivity.
5-(2-methyl-1H-imidazol-1-yl)methyl-1,2,4-oxadiazole: Lacks the chloro and fluoro substituents on the phenyl ring, which can influence its electronic properties and reactivity.
Uniqueness
The unique combination of the chloro and fluoro substituents on the phenyl ring, along with the imidazole moiety, imparts distinct chemical and biological properties to 3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN4O/c1-8-16-4-5-19(8)7-12-17-13(18-20-12)9-2-3-11(15)10(14)6-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJJYSJMFJZFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=NC(=NO2)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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